1-(3-Chloro-4-methylphenyl)prop-2-enylamine
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Overview
Description
1-(3-Chloro-4-methylphenyl)prop-2-enylamine is an organic compound with the molecular formula C10H12ClN. It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzaldehyde and allylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-chloro-4-methylbenzaldehyde is reacted with allylamine in the presence of the base to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)prop-2-enylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)prop-2-enylamine can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)prop-2-en-1-amine: This compound has a similar structure but differs in the position of the amine group.
3-Chloro-4-methylbenzylamine: This compound lacks the prop-2-enyl group and has a benzylamine moiety instead.
4-Chloro-3-methylphenylamine: This compound has a similar phenyl ring substitution pattern but lacks the prop-2-enyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3 |
InChI Key |
XHLPGIVGCLXFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)Cl |
Origin of Product |
United States |
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